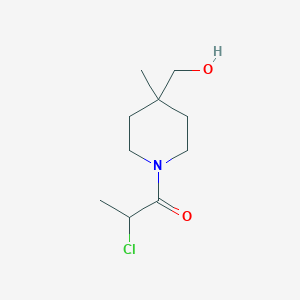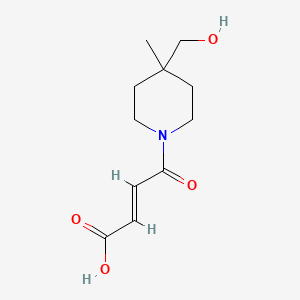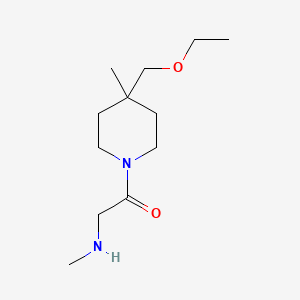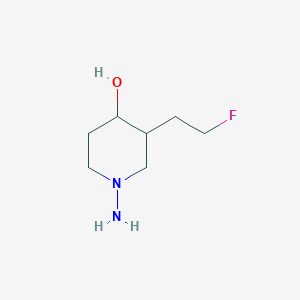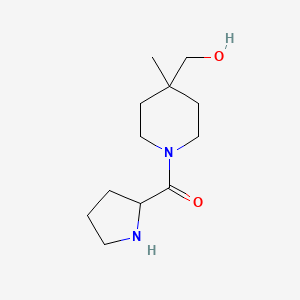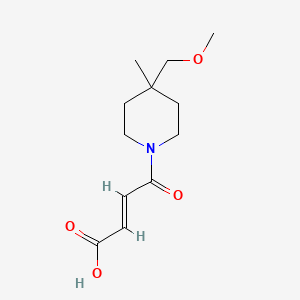![molecular formula C15H25N3 B1491556 4-[1-(Cyclohexylmethyl)-1H-pyrazol-4-yl]piperidin CAS No. 2098070-17-6](/img/structure/B1491556.png)
4-[1-(Cyclohexylmethyl)-1H-pyrazol-4-yl]piperidin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimalaria-Aktivität
Diese Verbindung wurde auf ihre Wirksamkeit gegen Chlorquin-sensitive und Chlorquin-resistente Stämme von Plasmodium falciparum untersucht. Einige Moleküle dieser Klasse haben vielversprechende Ergebnisse gezeigt, mit Aktivitäten, die mit Chlorquin vergleichbar sind .
sEH-Hemmung für therapeutische Anwendungen
Molekular-Docking-Studien wurden an dieser Klasse von Verbindungen auf ihr Potenzial als lösliche Epoxidhydrolase (sEH)-Inhibitoren durchgeführt, die therapeutische Anwendungen haben könnten. Die Struktur-Aktivitäts-Beziehungen aus diesen Studien könnten helfen, neuartige Analoga mit erhöhter Potenz zu entwickeln .
Antikrebsmittel
Eine verwandte Klasse von Verbindungen, 4-(1,2,4-Oxadiazol-5-yl)piperidin-1-carboxamide, wurde als eine neue Klasse von Tubulin-Inhibitoren entdeckt. Diese haben sich als potenzielle Antikrebsmittel gezeigt, insbesondere zur Behandlung von Prostatakrebs .
Wirkmechanismus
4-CPMP acts as a ligand to bind to specific target receptors. It binds to the receptor and activates or inhibits the receptor's activity, depending on the type of receptor and the concentration of 4-CPMP. The binding of 4-CPMP to the receptor can lead to a variety of biochemical and physiological responses, such as changes in gene expression, changes in cell signaling pathways, or changes in enzyme activity.
Biochemical and Physiological Effects
4-CPMP can have a variety of biochemical and physiological effects, depending on the type of receptor it binds to. For example, when 4-CPMP binds to a G-protein coupled receptor, it can lead to changes in gene expression, cell signaling pathways, and enzyme activity. In addition, 4-CPMP can affect the release of hormones and neurotransmitters, leading to changes in behavior and physiology.
Vorteile Und Einschränkungen Für Laborexperimente
4-CPMP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. In addition, 4-CPMP is highly selective for certain receptors, making it useful for studying receptor-ligand interactions. However, 4-CPMP has some limitations. It is not as potent as some other ligands, and it can be expensive to synthesize in large quantities.
Zukünftige Richtungen
There are several potential future directions for research involving 4-CPMP. One potential direction is to explore the potential of 4-CPMP as a drug discovery tool. Another potential direction is to further study the biochemical and physiological effects of 4-CPMP on various cell types and tissues. In addition, further research can be done to explore the potential of 4-CPMP as a therapeutic agent. Finally, further research can be done to explore the potential of 4-CPMP as a diagnostic tool.
Eigenschaften
IUPAC Name |
4-[1-(cyclohexylmethyl)pyrazol-4-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-2-4-13(5-3-1)11-18-12-15(10-17-18)14-6-8-16-9-7-14/h10,12-14,16H,1-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXJRMMBKAYLHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C=N2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





